2-{[1-(Hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride
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Overview
Description
2-{[1-(Hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride is a chemical compound with the molecular formula C9H17NO3.ClH. . This compound is a derivative of amino acids and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 1-hydroxymethylcyclopentylamine with propanoic acid in the presence of hydrochloric acid. The reaction conditions typically involve heating the reactants under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to optimize yield and purity. The process involves the continuous monitoring of reaction parameters and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: 2-{[1-(Hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
2-{[1-(Hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{[1-(Hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and signaling pathways.
Comparison with Similar Compounds
2-{[1-(Hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride is similar to other amino acid derivatives, such as:
Alanine derivatives: These compounds share structural similarities and can be used in similar applications.
Cyclopentylamine derivatives: These compounds have similar ring structures and can exhibit comparable reactivity.
Uniqueness: The compound's unique combination of functional groups and structural features distinguishes it from other similar compounds, making it valuable for specific applications in scientific research and industry.
Properties
IUPAC Name |
2-[[1-(hydroxymethyl)cyclopentyl]amino]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-7(8(12)13)10-9(6-11)4-2-3-5-9;/h7,10-11H,2-6H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFQXHKTXPBFNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1(CCCC1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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